Stereochemical Mandate: cis-Configuration is a Prerequisite for Tofacitinib Intermediate Synthesis; trans Isomer is Explicitly Excluded
In the synthesis of Tofacitinib, the cis-configuration at the 3- and 4-positions of the piperidine ring is mandatory. Patent documentation (US 20190002407) explicitly states that 'trans-configuration is not desired for intermediate compounds for preparing of Tofacitinib. Rather, cis-configuration is desired' [1]. The asymmetric hydrogenation process yields the cis (3R,4R) or (3S,4S) product with an enantiomeric excess higher than 67%, and typically >82% e.e. as demonstrated by chiral HPLC in the worked examples, while the trans isomer is excluded from the viable synthetic pathway [1][2]. This stereochemical requirement makes the racemic cis mixture (CAS 1039738-27-6) the relevant comparator against both the trans diastereomer (CAS 1612768-97-4) and the enantiopure (3R,4R) form (CAS 1251908-67-4).
| Evidence Dimension | Stereochemical configuration suitability for Tofacitinib intermediate synthesis |
|---|---|
| Target Compound Data | cis racemic (±)-(3R,4R/3S,4S) mixture; configurationally competent |
| Comparator Or Baseline | trans diastereomer (CAS 1612768-97-4); explicitly 'not desired' per the patent |
| Quantified Difference | cis: viable intermediate; trans: zero synthetic utility for this pathway (binary qualification). Enantiomeric excess of cis product: >67%, routinely >82% e.e. (82.3–82.9% reported in patent examples) |
| Conditions | Asymmetric hydrogenation with Rh(I)/ferrocenyl phosphine catalyst in 2,2,2-trifluoroethanol at 30–50 °C, 3.5 bar H₂ [2] |
Why This Matters
Purchasing the trans diastereomer for Tofacitinib-related research yields an inactive, dead-end intermediate; the cis racemate (CAS 1039738-27-6) is the only correct stereochemical entry point for this billion-dollar drug synthesis pathway.
- [1] F.I.S. Fabbrica Italiana Sintetici S.p.A. (2019). PROCESS FOR THE PREPARATION OF CHIRAL 3-AMINO-PIPERIDINS, USEFUL INTERMEDIATES FOR THE PREPARATION OF TOFACITINIB. US Patent Application 20190002407. Paragraph [0005]. View Source
- [2] F.I.S. Fabbrica Italiana Sintetici S.p.A. (2019). US 20190002407, Examples 3–4. Yields: 87% (82.9% e.e.) and quantitative (82.3% e.e.) for (3S,4S) and (3R,4R) carbamate intermediates, respectively. View Source
